Enhanced Specificity for Cathepsin B over Cathepsin L Compared to Z-Phe-Arg-pNA
In a comparative study using recombinant Tribolium castaneum cathepsin L (rTcCathL1), the hydrolysis efficiency of Z-Arg-Arg-pNA was the lowest among a panel of substrates, including Z-Phe-Arg-pNA. This demonstrates that Z-Arg-Arg-pNA is a poor substrate for cathepsin L [1]. Conversely, Z-Arg-Arg-pNA is a well-established, selective substrate for cathepsin B . In a differential assay, the combination of Z-Arg-Arg-pNA with Glp-Phe-Gln-pNA was used to specifically distinguish between the activities of cathepsin B and cathepsin L in a complex mixture [2].
| Evidence Dimension | Relative Hydrolysis Efficiency by Cathepsin L |
|---|---|
| Target Compound Data | Lowest efficiency in a tested series |
| Comparator Or Baseline | Z-Phe-Arg-pNA (Highest efficiency in the series) |
| Quantified Difference | Ranked last in a series of 6 substrates: Z-Phe-Arg-pNA > Glp-Phe-Gln-pNA > Glp-Phe-Leu-pNA > Glp-Phe-Ala-pNA > Glp-Val-Ala-pNA > Z-Arg-Arg-pNA |
| Conditions | Assay with recombinant T. castaneum cathepsin L (rTcCathL1) using 0.25 mM chromogenic substrates |
Why This Matters
This differential reactivity is critical for designing assays that specifically measure cathepsin B activity in samples containing cathepsin L, where Z-Phe-Arg-pNA would provide a false-positive signal.
- [1] Dunaevsky, Y. E., et al. (2022). Recombinant Cathepsin L of Tribolium castaneum and Its Potential in the Hydrolysis of Immunogenic Gliadin Peptides. International Journal of Molecular Sciences, 23(13), 7001. https://doi.org/10.3390/ijms23137001 View Source
- [2] Elpidina, E. N., et al. (2020). New Glutamine-Containing Substrates for the Assay of Cysteine Peptidases From the C1 Papain Family. Frontiers in Molecular Biosciences, 7, 578758. https://doi.org/10.3389/fmolb.2020.578758 View Source
